Hydrazine, 1-methyl-1,2-diphenyl-
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Overview
Description
Hydrazine, 1-methyl-1,2-diphenyl- is an organic compound with the molecular formula C13H14N2. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group and two hydrogen atoms are replaced by phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, 1-methyl-1,2-diphenyl- can be synthesized through several methods. One common method involves the reaction of methylhydrazine with benzophenone. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of hydrazine, 1-methyl-1,2-diphenyl- often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve additional steps such as solvent extraction and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-methyl-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Forms hydrazine derivatives.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
Hydrazine, 1-methyl-1,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine, 1-methyl-1,2-diphenyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound can also form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Hydrazine, 1-methyl-1,2-diphenyl- can be compared with other similar compounds such as:
Hydrazine, 1,2-diphenyl-: Similar structure but lacks the methyl group.
Hydrazine, 1-methyl-1-phenyl-: Contains only one phenyl group.
Hydrazine, 1,1-diphenyl-: Both phenyl groups are attached to the same nitrogen atom.
Uniqueness
The presence of both a methyl group and two phenyl groups in hydrazine, 1-methyl-1,2-diphenyl- gives it unique chemical properties and reactivity compared to its analogs
Properties
CAS No. |
37682-91-0 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methyl-1,2-diphenylhydrazine |
InChI |
InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3 |
InChI Key |
CLONBSZEFUWYRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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